molecular formula C45H74O18 B11935587 Anemarsaponin B CAS No. 139051-27-7

Anemarsaponin B

Cat. No.: B11935587
CAS No.: 139051-27-7
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-DWGYQJTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anemarsaponin B is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin B involves the extraction of the rhizomes of Anemarrhena asphodeloides. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing extraction efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Comparison with Similar Compounds

Anemarsaponin B is part of a family of steroidal saponins, which includes:

  • Timosaponin D
  • Timosaponin E1
  • This compound II

Uniqueness: this compound is unique due to its specific structural features and its potent biological activities. Compared to other saponins, it has shown significant anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development .

Biological Activity

Anemarsaponin B (ASB), a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and potential therapeutic effects. This article delves into the biological activity of ASB, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its steroidal structure, which contributes to its biological activity. The compound is soluble in various organic solvents such as DMSO and methanol, making it suitable for in vitro studies.

Anti-Inflammatory Effects

Mechanism of Action

ASB has been shown to exert significant anti-inflammatory effects in various experimental models. A key study demonstrated that ASB inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. The mechanism involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through the inhibition of nuclear factor-kappa B (NF-κB) transcriptional activity. This inhibition is believed to occur via the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses .

Table 1: Summary of Anti-Inflammatory Effects of this compound

ParameterEffectMechanism
iNOS ExpressionDecreasedInhibition of NF-κB
COX-2 ExpressionDecreasedInhibition of NF-κB
TNF-α ProductionReducedBlockage of pro-inflammatory signaling
IL-6 ProductionReducedBlockage of pro-inflammatory signaling
NF-κB ActivityInhibitedSuppression via p38 MAPK pathway

Pharmacological Studies

Recent studies have explored ASB's pharmacological potential beyond anti-inflammatory effects. For instance, ASB has been implicated in mitigating acute pancreatitis damage in mice by reducing apoptosis and modulating the MAPK pathway. This suggests a broader therapeutic potential for ASB in managing inflammatory diseases .

Case Study: Acute Pancreatitis

A study involving mice models demonstrated that treatment with ASB significantly reduced markers of inflammation and apoptosis during acute pancreatitis. The findings indicated that ASB could be a promising candidate for further clinical investigation in treating pancreatic inflammation .

CYP450 Interaction Studies

In addition to its anti-inflammatory properties, ASB has been investigated for its interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Anemarsaponin BII, a related compound, was found to inhibit the activity of several CYP450 isoforms, including CYP3A4, CYP2D6, and CYP2E1. This inhibition raises concerns about potential drug-drug interactions when ASB is co-administered with other medications metabolized by these enzymes .

Table 2: Inhibitory Effects of Anemarsaponin BII on CYP450 Isoforms

CYP450 IsoformIC50 Value (μM)Inhibition Type
CYP3A413.67Non-competitive
CYP2D616.26Competitive
CYP2E119.72Competitive

Properties

CAS No.

139051-27-7

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1

InChI Key

ROHLIYKWVMBBFX-DWGYQJTISA-N

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.